molecular formula C7H4F2O2 B070875 2,4-Difluoro-3-hydroxybenzaldehyde CAS No. 192927-69-8

2,4-Difluoro-3-hydroxybenzaldehyde

Cat. No.: B070875
CAS No.: 192927-69-8
M. Wt: 158.1 g/mol
InChI Key: NDEDPHKYSOYQOY-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 4th positions, and a hydroxyl group is present at the 3rd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

2,4-Difluoro-3-hydroxybenzaldehyde is available for purchase for pharmaceutical testing , indicating its potential use in drug development and other related research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde typically involves the nucleophilic substitution reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in an organic solvent like isopropanol, DMF, or 1,4-dioxane at temperatures ranging from 60°C to 120°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,6-Difluoro-3-hydroxybenzaldehyde
  • 4-Difluoromethoxy-3-hydroxybenzaldehyde
  • 3,5-Difluoro-4-hydroxybenzaldehyde

Comparison: 2,4-Difluoro-3-hydroxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

2,4-difluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEDPHKYSOYQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344019
Record name 2,4-Difluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192927-69-8
Record name 2,4-Difluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-3-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1M BBr3 in DCM (2.179 ml) was added dropwise in about 30 min. to a stirred solution of 2,4-difluoro-3-methoxybenzaldehyde (0.25 g, 1.452 mmol) in DCM, cooled at −10° C. and under nitrogen atmosphere The solution was stirred for 4 hrs at RT and then diluted with a mixture of THF/H2O (9/1) and heated for 30 min. at 80° C. The solvent was removed and the residue was partitioned between 10N NaOH and Et2O. The aqueous layer was acidified with 10 N HCl and extracted with Et2O/EtOAc (2/1). Organic layers were dried over sodium sulphate and evaporated to give 2,4-difluoro-3-hydroxybenzaldehyde (225 mg) as pale brown powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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